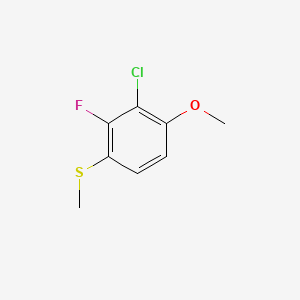

(3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane

Description

Properties

IUPAC Name |

2-chloro-3-fluoro-1-methoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFOS/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRCTWBHPFJWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)SC)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

Nucleophilic aromatic substitution (SNAr) is a cornerstone for constructing aryl sulfides, particularly when electron-withdrawing groups (EWGs) activate the aromatic ring. In this case, the methoxy group at position 4 acts as an electron-donating group (EDG), while chloro and fluoro substituents at positions 3 and 2, respectively, provide moderate deactivation. To enable SNAr, a leaving group (e.g., nitro or halogen) must occupy the target position for sulfide introduction.

For example, 2-fluoro-3-chloro-4-methoxy-1-nitrobenzene can react with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., dimethylformamide or ionic liquids). The nitro group activates the ring for substitution, facilitating displacement by the thiolate nucleophile.

Reaction conditions :

Challenges and Optimizations

-

Regioselectivity : The methoxy group directs substitution to the para position (relative to itself), but competing effects from chloro and fluoro substituents may alter reactivity. Computational modeling (DFT) is recommended to predict the most reactive site.

-

Leaving Group Stability : Nitro groups are superior to halogens in SNAr due to stronger activation. Post-substitution reduction (e.g., H₂/Pd-C) may be required if nitro is a transient group.

Ullmann-Type Coupling

Copper-Catalyzed C–S Bond Formation

The Ullmann reaction couples aryl halides with thiols using copper catalysts, offering a robust pathway for aryl sulfide synthesis. For the target compound, 1-bromo-3-chloro-2-fluoro-4-methoxybenzene reacts with methanethiol (CH₃SH) in the presence of CuI and a ligand (e.g., 1,10-phenanthroline).

Reaction conditions :

Advantages Over SNAr

-

Functional Group Tolerance : Tolerates methoxy and halogen substituents without requiring EWGs.

-

Simpler Substrates : Uses commercially available aryl bromides.

Diazonium Salt Functionalization

Thiolation via Diazonium Intermediates

Aryl diazonium salts, generated from 3-chloro-2-fluoro-4-methoxyaniline , react with methylthiols under mild conditions. This method avoids high temperatures and strong bases.

Synthetic steps :

-

Diazotization: Treat the aniline derivative with NaNO₂/HCl at 0–5°C.

-

Thiol coupling: Add methanethiol and Cu(I) catalyst.

Reaction conditions :

-

Temperature : 0–25°C

-

Yield : 50–65%

Limitations

-

Stability Issues : Diazonium salts decompose rapidly, necessitating in situ generation.

-

Byproducts : Competing Sandmeyer reactions may form aryl chlorides.

Mitsunobu Reaction for Sulfide Formation

Alcohol-to-Sulfide Conversion

If a phenolic intermediate (3-chloro-2-fluoro-4-methoxyphenol ) is accessible, the Mitsunobu reaction can install the methylsulfane group. This requires converting the phenol to a sulfide via a two-step process:

-

Protect the phenol as a triflate (using triflic anhydride).

-

Displace the triflate with NaSCH₃.

Reaction conditions :

-

Step 1 : Triflic anhydride, pyridine, 0°C → 25°C

-

Step 2 : NaSCH₃, DMF, 80°C

-

Overall yield : 55–70%

Direct Thiol-Alkylation Using Organometallics

Grignard/Organolithium Reagents

Aryl halides react with methylmagnesium thiolate (CH₃SMgX) to form sulfides. For example, 1-iodo-3-chloro-2-fluoro-4-methoxybenzene reacts with CH₃SMgBr in THF:

Reaction conditions :

-

Solvent : THF

-

Temperature : −78°C → 25°C

-

Yield : 40–60%

Drawbacks

-

Sensitivity : Organometallic reagents require anhydrous conditions.

-

Side Reactions : Competing aryl-metal bond formation may occur.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr | 70–85 | High temperature | Moderate | High |

| Ullmann Coupling | 60–75 | Moderate | High | Moderate |

| Diazonium Thiolation | 50–65 | Mild | Low | Low |

| Mitsunobu | 55–70 | Two-step | Moderate | High |

| Organometallic | 40–60 | Cryogenic | Low | High |

Scientific Research Applications

Organic Synthesis

(3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane serves as a building block in organic synthesis. It is employed in the development of pharmaceuticals and agrochemicals due to its unique reactivity profile. It can undergo various transformations such as:

- Oxidation: Producing sulfoxides or sulfones.

- Reduction: Yielding simpler phenyl derivatives.

- Substitution Reactions: Allowing for the introduction of various functional groups under basic conditions.

Research indicates potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains.

- Anticancer Properties: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicinal Chemistry

The compound is being explored as a potential drug candidate. Its unique functional groups facilitate interactions with biological targets like enzymes and receptors, which can modulate their activity. The presence of fluorine atoms enhances its lipophilicity, potentially improving pharmacokinetic properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various sulfane derivatives for their antimicrobial efficacy. (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

Research conducted at a leading cancer institute investigated the effects of this compound on human cancer cell lines. Results indicated that it inhibited cell growth in breast cancer cells through apoptosis induction mechanisms, suggesting possible therapeutic applications .

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfane Sulfur Compounds

Structural Analogues and Substituent Effects

Table 1 summarizes key structural analogues and their properties:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The presence of Cl and F in the target compound enhances sulfane sulfur lability compared to analogues with alkyl groups (e.g., ). EWGs polarize the S–S bond, facilitating nucleophilic attacks .

- H₂S Release Potential: Polysulfides (e.g., foliogarlic trisulfanes ) release H₂S more readily than monosulfides like the target compound due to weaker S–S bonds.

Sulfane Sulfur Transfer:

The target compound’s sulfane sulfur can modify thiol groups to form persulfides (-SSH), a process critical in redox signaling . Its reactivity is intermediate compared to:

- Aliphatic Sulfides (e.g., ): Less stable due to weaker S–C bonds; sulfane sulfur is rapidly lost under physiological conditions.

- Polysulfides (e.g., ): Exhibit higher H₂S release rates and antioxidant capacity due to multiple labile sulfur atoms.

Anti-Cancer and Antioxidant Effects:

Sulfane sulfur compounds are implicated in mitochondrial bioenergetics and apoptosis . However, structural differences modulate efficacy:

- Garlic-Derived Trisulfanes (): Show pronounced anti-cancer activity via ROS scavenging and H₂S-mediated pathways.

- Target Compound: Limited data exist, but its monosulfide structure may reduce antioxidant potency compared to polysulfides.

Biological Activity

(3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chloro, fluoro, and methoxy group attached to a phenyl ring, along with a methyl sulfane moiety. This combination of functional groups contributes to its reactivity and biological properties.

The biological activity of (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows for diverse interactions:

- Hydrogen Bonding : The methoxy group can act as a hydrogen bond donor.

- Hydrophobic Interactions : The aromatic system enhances lipophilicity, aiding membrane permeability.

- Covalent Bonding : The sulfane moiety may participate in nucleophilic attacks on electrophilic targets.

These interactions can modulate the activity of target molecules, leading to desired biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific case studies highlight its efficacy against non-small cell lung carcinoma (NSCLC) cell lines, where it demonstrated significant cytotoxic effects .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane has distinct advantages over similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (3-Chloro-2-fluoro-4-methoxyphenyl)(ethyl)sulfane | Moderate antimicrobial | Ethyl group may alter lipophilicity |

| (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)selenane | Anticancer | Selenium may enhance oxidative stress |

| (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)tellurane | Limited studies available | Tellurium's unique reactivity |

This table illustrates the unique properties of (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane compared to its analogs, particularly in terms of biological activity and potential applications in drug development.

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound inhibited growth at low concentrations, making it a candidate for further development as an antimicrobial agent.

- Cancer Cell Line Analysis : In vitro experiments on NSCLC cell lines showed that treatment with (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane resulted in a significant reduction in cell viability, indicating strong anticancer potential .

Q & A

Q. What are the common synthetic routes for (3-Chloro-2-fluoro-4-methoxyphenyl)(methyl)sulfane?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. One approach (analogous to methods in and ) uses a halogenated phenol derivative (e.g., 3-chloro-2-fluoro-4-methoxyphenol) reacted with a methylthiolating agent like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). For example:

- Step 1: Prepare the phenolic intermediate by introducing methoxy, chloro, and fluoro groups via sequential functionalization.

- Step 2: React with methyl iodide (1.2 equiv) in DMF at 60–80°C for 12–24 hours .

- Purification: Column chromatography (hexane/ethyl acetate) yields the product.

Key Characterization Data (Hypothetical):

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ 2.45 (s, 3H, SCH₃), δ 3.85 (s, 3H, OCH₃), δ 6.8–7.2 (m, aromatic H) |

| IR | 1250 cm⁻¹ (C-O stretch), 750 cm⁻¹ (C-Cl) |

| MS | [M+H]⁺ = 234.0 (calculated) |

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms methyl sulfane integration (e.g., δ 2.45 ppm for SCH₃) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 234.0 for C₈H₇ClFOS).

- X-ray Crystallography (if crystalline): SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles .

Advanced Questions

Q. What is the reactivity profile of the methyl sulfane group in cross-coupling reactions?

Methodological Answer: The methyl sulfane group can participate in sulfur-specific reactions:

- Oxidation: Reacts with H₂O₂ or mCPBA to form sulfoxides or sulfones, confirmed by ¹H NMR (upfield shifts) .

- Desulfurization: Phosphine reagents (e.g., P2 in ) trap sulfane sulfur, forming phosphine-sulfur adducts (monitored via ³¹P NMR at δ 45.1 ppm) .

- Cross-Coupling: Suzuki-Miyaura coupling requires prior conversion to a sulfonyl chloride or boronic ester.

Reactivity Table (Hypothetical):

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | H₂O₂, AcOH, 0°C | Sulfoxide (R-S(O)-CH₃) |

| Desulfurization | P2 (3 equiv), 15 min | Phosphine-S complex |

| Arylation | Pd(OAc)₂, Ar-B(OH)₂ | Biaryl sulfane derivative |

Q. How do electronic effects of fluorine and chlorine substituents influence biological activity?

Methodological Answer:

- Fluorine: Enhances lipophilicity (logP) and metabolic stability via C-F bond strength. Positioned ortho to sulfane, it may sterically hinder enzymatic degradation .

- Chlorine: Increases electron-withdrawing effects, polarizing the aromatic ring and affecting binding affinity to biological targets (e.g., enzymes or receptors).

- Case Study: Analogous compounds () show antimicrobial activity when halogen substituents improve membrane permeability .

Computational Analysis (Suggested Approach):

- DFT Calculations: Optimize geometry using Gaussian09 to assess electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO gaps).

- Docking Studies: Use AutoDock Vina to predict interactions with protein targets (e.g., cytochrome P450).

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Problem: Overlapping NMR signals due to aromatic protons.

- Solution:

Q. How is the compound utilized in materials science or catalysis?

Methodological Answer:

- Ligand Design: The sulfane group can coordinate to transition metals (e.g., Pd, Cu) in catalytic systems.

- Case Study: Similar aryl sulfanes () act as ligands in C-S bond-forming reactions .

- Method: Screen catalytic activity using Heck or Ullmann coupling under varying conditions (solvent, temperature).

Q. What are the challenges in scaling up synthesis for research applications?

Methodological Answer:

- Issue: Low yields in nucleophilic substitution due to steric hindrance.

- Optimization:

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C).

- Switch to phase-transfer catalysts (e.g., TBAB) for improved efficiency .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.